molecular formula C10H11NO2 B3273207 methyl (E)-3-(3-aminophenyl)acrylate CAS No. 58186-45-1

methyl (E)-3-(3-aminophenyl)acrylate

Cat. No. B3273207
CAS RN: 58186-45-1
M. Wt: 177.2 g/mol
InChI Key: VCSGRXIKJCLEAN-AATRIKPKSA-N
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Description

Methyl (E)-3-(3-aminophenyl)acrylate, also known as MAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAA is an organic compound that belongs to the class of acrylates, which are widely used in the production of polymers, coatings, and adhesives. In Additionally, we will list future directions for further research on MAA.

Scientific Research Applications

1. Catalysis and Reaction Mechanisms

Methyl (E)-3-(3-aminophenyl)acrylate has been explored in various catalytic processes and reaction mechanisms. A study by Liu et al. (2016) investigated its use in cyclization reactions, demonstrating that it acts as a reactant, catalyst, proton shuttle, and stabilizer. This suggests its utility in facilitating complex chemical reactions through a variety of roles (Liu et al., 2016).

2. Waste Gas Treatment

Research on the removal of methyl acrylate waste gas has been conducted. Wu et al. (2016) described a biotrickling filter packed with ceramic particles for effective removal of methyl acrylate, highlighting its potential application in environmental protection and industrial waste management (Wu et al., 2016).

3. Molecular Structure Analysis

The molecular structure of methyl acrylate derivatives has been a subject of interest. Karthikeyan et al. (2012) examined the structural aspects of methyl 2-benzyl-3-o-tolylacrylate, providing insights into its molecular conformation and intermolecular interactions (Karthikeyan et al., 2012).

4. Anticancer Research

In the field of cancer research, derivatives of methyl acrylate have been synthesized and evaluated for their antitumor properties. Rodrigues et al. (2012) investigated quinolinyl acrylate derivatives against human prostate cancer cells, indicating the potential of these compounds in cancer therapy (Rodrigues et al., 2012).

Future Directions

: Sigma-Aldrich: 3-Aminophenol : ACS Publications: Journal of the American Chemical Society : Semantic Scholar: Hydrolysis of 3-Aminophenol

properties

IUPAC Name

methyl (E)-3-(3-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSGRXIKJCLEAN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-3-(3-aminophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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